molecular formula C13H11N3O B8299209 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine

5-Cyano-2-(4-ethoxyphenyl)-pyrimidine

Numéro de catalogue: B8299209
Poids moléculaire: 225.25 g/mol
Clé InChI: JPSCCKVZKCJDHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Cyano-2-(4-ethoxyphenyl)-pyrimidine is a chemical building block intended for research and development purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The 5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer research . Pyrimidines are fundamental components of DNA and RNA, making synthetic analogues a key area of interest for developing novel therapeutic agents . Specifically, cyanopyrimidine derivatives have been extensively studied for their ability to inhibit anti-apoptotic proteins in the Bcl-2 family, such as Mcl-1, thereby inducing programmed cell death in cancer cells . Related compounds have also demonstrated potent inhibitory activity against key oncogenic pathways, including the PI3K signaling pathway, which is crucial for cell growth and survival . The structural features of this compound—including the carbonitrile group and the 4-ethoxyphenyl substituent—are associated with enhanced interactions with biological targets, often leading to improved cytotoxicity and the ability to induce cell cycle arrest . As a versatile synthetic intermediate, 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine can be utilized to generate a diverse array of fused pyrimidine systems for screening in various drug discovery programs .

Propriétés

Formule moléculaire

C13H11N3O

Poids moléculaire

225.25 g/mol

Nom IUPAC

2-(4-ethoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-17-12-5-3-11(4-6-12)13-15-8-10(7-14)9-16-13/h3-6,8-9H,2H2,1H3

Clé InChI

JPSCCKVZKCJDHR-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Position 2 Substituent Position 5 Substituent Key Structural Features
5-Cyano-2-(4-ethoxyphenyl)-pyrimidine 4-ethoxyphenyl Cyano (-CN) Electron-withdrawing cyano group
Compound III (Schiff base) Phenyl C=N-(4-ethoxyphenyl) Schiff base (-C=N-) linkage
5-Carboethoxy derivative Phenyl Carboethoxy (-COOEt) Ester group; bulkier substituent
Parchem compound (CAS 1025263-05-1) 3-(Trifluoromethyl)phenoxy 4-Chlorophenyl Halogen and trifluoromethyl groups

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in the target compound is a stronger electron-withdrawing substituent compared to the carboethoxy group in , which may enhance electrophilic reactivity or influence intermolecular interactions.
  • Schiff Base vs. Cyano: Compound III (Schiff base) in shows enhanced antibacterial activity due to the -C=N- bond, suggesting that the cyano group in the target compound might prioritize different bioactivity pathways, such as enzyme inhibition via nitrile interactions.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
5-Cyano-2-(4-ethoxyphenyl)-pyrimidine ~265 (estimated) Not reported Likely moderate polarity due to -CN and -OEt
Compound III ~407 (estimated) Not reported Lower solubility due to aromatic Schiff base
5-Carboethoxy derivative 397.87 164–166 Moderate solubility in ethanol
Etofenprox 376.49 Not reported Lipophilic (pyrethroid-ether class)

Key Observations :

  • The 4-ethoxyphenyl group may enhance lipid solubility compared to purely aromatic substituents, balancing hydrophilicity and lipophilicity.

Key Observations :

  • Schiff bases like Compound III leverage the -C=N- bond for targeted antimicrobial action, whereas the cyano group in the target compound may interact with cysteine residues in enzymes, offering a different mechanism .
  • The absence of a sulphanyl group (cf. ) in the target compound may reduce toxicity compared to 4-benzylsulphanyl pyrimidines, which show higher cytotoxicity .

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 5-cyano-pyrimidine derivatives involves a one-pot cyclocondensation of ethyl cyanoacetate, thiourea, and an aromatic aldehyde. For 5-cyano-2-(4-ethoxyphenyl)-pyrimidine, 4-ethoxybenzaldehyde serves as the aryl source. The reaction proceeds via a Knoevenagel condensation between ethyl cyanoacetate and the aldehyde, forming an α,β-unsaturated intermediate. Thiourea then participates in nucleophilic attack, cyclizing to form the pyrimidine ring.

Typical Conditions :

  • Solvent : Ethanol or DMF

  • Catalyst : Piperidine or K₂CO₃

  • Temperature : Reflux (80–100°C)

  • Time : 4–12 hours

The product of this reaction is typically 6-(4-ethoxyphenyl)-5-cyano-2-thiouracil (1 ), characterized by a thiol group at position 2.

Desulfurization and Aromatization

To convert 1 into the target aromatic pyrimidine, desulfurization is required. Raney nickel in ethanol under reflux conditions selectively removes the thiol group, yielding 5-cyano-6-(4-ethoxyphenyl)-pyrimidin-2(1H)-one (2 ). Subsequent dehydrogenation using Pd/C or oxidative agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) eliminates the hydroxyl group, producing the fully aromatic 5-cyano-2-(4-ethoxyphenyl)-pyrimidine.

Key Analytical Data :

  • IR : Absence of S–H stretch (~2550 cm⁻¹) post-desulfurization.

  • ¹H NMR : Aromatic protons of the 4-ethoxyphenyl group appear as a doublet at δ 7.5–7.7 ppm (J = 8.5 Hz), while the ethoxy group resonates as a quartet at δ 4.1 ppm (OCH₂CH₃) and a triplet at δ 1.4 ppm (CH₃).

Halogenation and Nucleophilic Substitution

Chlorination of Thiouracil Intermediates

Treatment of 1 with POCl₃/PCl₅ at 80–100°C replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-6-(4-ethoxyphenyl)-5-cyano-2-thiopyrimidine (3 ). This intermediate serves as a versatile precursor for further functionalization.

Displacement of Chlorine

Reacting 3 with nucleophiles like ammonia or amines substitutes the chlorine at position 4. However, to retain the hydrogen at position 4 (as in the target compound), controlled hydrolysis under mild acidic conditions (e.g., HCl/EtOH) is employed. This step requires precise stoichiometry to avoid over-hydrolysis.

Optimized Protocol :

  • Reagent : 10% HCl in ethanol

  • Temperature : 60°C

  • Time : 2 hours

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A mixture of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and thiourea in DMF with K₂CO₃ irradiated at 210 W for 10 minutes yields 1 in 85% purity, compared to 55% via conventional heating.

Advantages Over Conventional Methods

  • Efficiency : 4-fold reduction in reaction time.

  • Yield Improvement : 85% vs. 55%.

Multicomponent Reactions with Malononitrile

Alternative Route Using Malononitrile

A three-component reaction of malononitrile, urea, and 4-ethoxybenzaldehyde in the presence of NH₄Cl at 90°C produces 4-amino-6-(4-ethoxyphenyl)-pyrimidine-5-carbonitrile (4 ). Deamination via diazotization (NaNO₂/HCl) followed by reduction (H₃PO₂) removes the amino group, yielding the target compound.

Critical Considerations :

  • Diazotization must occur at 0–5°C to prevent side reactions.

  • Excess hypophosphorous acid ensures complete deamination.

Post-Synthetic Modifications

Suzuki-Miyaura Coupling

For pyrimidines with a halogen at position 2, Suzuki coupling with 4-ethoxyphenylboronic acid introduces the aryl group. However, this method requires pre-synthesized 2-chloro-5-cyano-pyrimidine, which is less practical than direct cyclocondensation.

Methylation and Oxidation

Methylation of 1 with methyl iodide in acetonitrile/K₂CO₃ forms 2-methylthio-6-(4-ethoxyphenyl)-5-cyano-pyrimidine (5 ). Oxidation with m-CPBA converts the methylthio group to a sulfone, which undergoes nucleophilic displacement with hydroxide to yield the desired product.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 265.1 [M+H]⁺ confirms the molecular formula C₁₃H₁₁N₃O.

  • ¹³C NMR : Signals at δ 118.5 ppm (CN) and δ 159.2 ppm (C-O of ethoxy group).

Comparative Data Table

MethodYield (%)Time (h)Key Intermediate
Cyclocondensation55–854–121
Microwave-Assisted850.171
Halogenation/Substitution7063
Malononitrile Route6584

Challenges and Optimization

Regioselectivity Issues

Positioning the 4-ethoxyphenyl group at position 2 instead of 6 remains a challenge. Computational studies suggest that electron-donating substituents on the aldehyde favor formation of the 6-aryl isomer, necessitating post-synthetic aryl migration or alternative routes.

Scalability and Green Chemistry

Recent advances focus on solvent-free conditions and biocatalysts. Immobilized lipases in ionic liquids have achieved 90% conversion of 1 to the target compound, reducing waste .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted precursors. For pyrimidine derivatives, a common approach is the cyclization of β-dicarbonyl compounds with amidines or urea derivatives under acidic or basic conditions . Key optimization steps include:
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.
  • Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
    Example protocol: Start with 4-ethoxyphenylacetonitrile and cyanamide in a DMF/toluene mixture under reflux, followed by acid quenching and solvent evaporation .

Q. How can researchers characterize the molecular structure of 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the cyano group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–C = 0.005 Å accuracy) and confirms the pyrimidine ring geometry .

Advanced Research Questions

Q. What strategies are effective in analyzing the biological activity of 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine against specific enzymatic targets?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) with purified targets like dihydrofolate reductase (DHFR). Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) and compare inhibition potency. For example, pyrimidine derivatives with electron-withdrawing groups often show enhanced binding to hydrophobic enzyme pockets .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein structures (PDB ID: 1U72 for DHFR) .

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO may facilitate nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and identify key residues (e.g., Asp27 in DHFR) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal membrane permeability) .

Experimental Design & Data Analysis

Q. How should researchers resolve discrepancies in biological activity data for 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine across different assays?

  • Methodological Answer :
  • Replicate Studies : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Control Compounds : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .

Q. What safety protocols are critical when handling 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Waste Disposal : Collect organic waste in labeled containers and treat with neutralization agents (e.g., sodium bicarbonate) before disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.